6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid
Description
This compound (CAS: 2138387-52-5) is a spirocyclic organic molecule featuring:
- A 6-azaspiro[2.5]octane core, a bicyclic system with a five-membered and a three-membered ring fused at a single spiro atom.
- An Fmoc (9-fluorenylmethyloxycarbonyl) group, widely used in peptide synthesis as a temporary protecting group for amines .
- A cyano (-CN) substituent at position 1, which imparts electron-withdrawing effects.
- A carboxylic acid (-COOH) at position 1, enabling further functionalization or conjugation.
Its molecular formula is C₂₄H₂₂N₂O₄, with a molecular weight of 402.45 g/mol . The compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery and peptide chemistry, due to its structural rigidity and reactive handles.
Properties
IUPAC Name |
2-cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-15-24(21(27)28)14-23(24)9-11-26(12-10-23)22(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAALXFPTIPMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(C#N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the Fmoc group, the formation of the azaspiro structure, and the incorporation of the cyano group. Common reagents used in these reactions include Fmoc-Cl, various amines, and cyanating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the Fmoc group, using reagents such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in organic solvents like dichloromethane or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from similar structures have been tested against various Gram-positive bacteria and fungi, demonstrating potential as antimicrobial agents .
Anticancer Properties
Research indicates that compounds with a similar structure can inhibit cancer cell proliferation. The spirocyclic framework may contribute to selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
Preliminary studies suggest that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Material Science Applications
The unique structural characteristics of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid make it suitable for applications in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties.
- Nanotechnology : The compound can be incorporated into nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.
Case Studies
Mechanism of Action
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group, preventing unwanted reactions during synthesis. The cyano group can participate in nucleophilic addition reactions, while the azaspiro structure provides unique steric and electronic properties that influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound : 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid | 2138387-52-5 | C₂₄H₂₂N₂O₄ | 402.45 | Spiro[2.5]octane, Fmoc, -CN, -COOH |
| 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid | 2490406-75-0 | C₂₃H₂₃NO₄ | 381.43 | Spiro[3.4]octane, Fmoc, -COOH (no -CN) |
| 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid | Not Provided | C₂₅H₂₅NO₄ | 405.5 | Spiro[4.5]decane, Fmoc, -COOH (larger ring system) |
| 6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | 89-79-2 | C₂₃H₂₃NO₄ | 381.43 | Spiro[2.5]octane, Fmoc, -COOH (no -CN) |
| 9H-Fluorene-9-carboxylic acid 1-azabicyclo[3.2.1]octan-6-yl ester | Not Provided | C₂₁H₂₁NO₂ | 319.40 | Bicyclo[3.2.1]octane, ester group (no spiro or -CN) |
Impact of Structural Variations
Spiro Ring Size: The spiro[2.5]octane core in the target compound introduces greater steric strain compared to spiro[3.4]octane or spiro[4.5]decane analogs. This strain may enhance reactivity in coupling reactions but reduce conformational flexibility .
Cyano Group: The -CN group in the target compound enhances electrophilicity at the carboxylic acid site, facilitating nucleophilic reactions (e.g., amide bond formation). Analogs lacking this group (e.g., CAS 89-79-2) may require harsher conditions for activation .
Fmoc Protection :
- All compounds listed contain the Fmoc group, which is cleaved under basic conditions (e.g., piperidine). This feature is critical for sequential synthesis in solid-phase peptide chemistry .
Biological Activity
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.46 g/mol. The structure includes a fluorenyl moiety, which is known for its diverse pharmacological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds containing the fluorenyl structure exhibit significant antimicrobial activity. A study highlighted that derivatives of fluorenone demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety was found to enhance antimicrobial efficacy, suggesting that structural modifications can optimize activity against specific pathogens .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of similar fluorenone derivatives have been documented, with some compounds showing promising results against cancer cell lines. For instance, studies have indicated that certain fluorenone analogs exert antiproliferative effects on human cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms by which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors implicated in disease pathways. For example, docking studies have shown that fluorenone derivatives can bind effectively to bacterial proteins, inhibiting their function and thereby disrupting microbial growth .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood with adequate ventilation .
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at –20°C for long-term stability. Avoid exposure to heat, light, and incompatible materials (e.g., strong acids/bases) .
- Contingency : For spills, use absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per institutional guidelines .
Q. How can researchers dissolve this compound for in vitro assays, and what solvents are optimal?
- Methodological Answer :
- Solubility : Test in DMSO first (up to 100 mg/mL, 281.42 mM) with brief sonication (30–60 sec). For aqueous compatibility, prepare stock solutions in DMSO and dilute in PBS or cell culture media (final DMSO ≤0.1%) .
- Validation : Confirm solubility via dynamic light scattering (DLS) or HPLC to detect aggregation. Use freshly prepared solutions to avoid hydrolysis .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., theoretical [M+H]+ = 436.4 g/mol) .
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to verify spiro ring geometry and Fmoc-protecting group integrity .
Q. What are the known stability limitations under common laboratory conditions?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >40°C. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (no data available; perform pilot studies) .
- pH Sensitivity : Test stability across pH 2–9 using buffered solutions (e.g., citrate-phosphate) and monitor via UV-Vis spectroscopy for absorbance shifts .
Q. How can researchers mitigate risks given the lack of toxicity and ecotoxicity data?
- Methodological Answer :
- Tiered Testing : Start with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before animal studies. Use ECOSAR predictions for ecotoxicity .
- Containment : Treat all waste as hazardous. Use secondary containment trays to prevent environmental release .
Advanced Research Questions
Q. How can the synthesis of the 6-azaspiro[2.5]octane core be optimized for higher enantiomeric purity?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric organocatalysts (e.g., proline derivatives) during spiro ring formation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Protection Strategies : Compare Fmoc with alternative groups (e.g., Boc) for steric effects. Optimize reaction times and temperatures using DoE (Design of Experiments) .
Q. How should researchers resolve contradictions in stability data under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H2O2 (3–30%) and analyze degradation products via LC-MS. Identify reactive sites (e.g., cyano group) for structural stabilization .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying oxygen concentrations .
Q. What experimental designs are appropriate for studying peptide conjugation involving this Fmoc-protected compound?
- Methodological Answer :
- Solid-Phase Synthesis : Anchor to NovaSyn TGR resin. Use HATU/DIPEA for amide coupling. Monitor deprotection (20% piperidine/DMF) via UV absorbance at 301 nm .
- Orthogonal Protection : Introduce photo-labile groups (e.g., NVOC) for selective activation in multi-step reactions .
Q. What computational methods can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model transition states for spiro ring opening using Gaussian09 at the B3LYP/6-31G* level. Validate with experimental kinetics .
- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction media .
Q. How can researchers address challenges in scaling up the synthesis while maintaining yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
